molecular formula C18H19N3O3 B4728227 methyl (2-ethyl-5-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetate

methyl (2-ethyl-5-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetate

Cat. No.: B4728227
M. Wt: 325.4 g/mol
InChI Key: MNPYPNXWUASMOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2-ethyl-5-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetate is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with partial saturation at positions 4 and 6. Key structural attributes include:

  • 2-ethyl group: Enhances lipophilicity and steric bulk.
  • 5-methyl group: Influences electronic distribution and metabolic stability.
  • 3-phenyl group: Contributes to π-π stacking interactions in biological targets.
  • 6-yl acetate: A polar ester group that impacts solubility and hydrolysis kinetics.
  • 7-oxo group: A ketone moiety critical for hydrogen bonding and tautomerism.

This compound belongs to a class of pyrazolopyrimidines known for diverse pharmacological activities, including anticancer and kinase inhibition properties .

Properties

IUPAC Name

methyl 2-(2-ethyl-5-methyl-7-oxo-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-4-14-16(12-8-6-5-7-9-12)17-19-11(2)13(10-15(22)24-3)18(23)21(17)20-14/h5-9,20H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPYPNXWUASMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=NC(=C(C(=O)N2N1)CC(=O)OC)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2-ethyl-5-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetate is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that facilitate a variety of biological activities. This article reviews the available literature on its synthesis, biological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is recognized for its diverse biological properties. The synthesis of this compound typically involves a Suzuki-Miyaura cross-coupling reaction, yielding high purity and yield rates. The structural formula can be represented as follows:

C17H20N4O3\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_3

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit promising anticancer activity. In particular, this compound has been identified as a key intermediate in the synthesis of compounds with high anticancer potential. Studies have shown that these derivatives can inhibit cell proliferation in various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties. A study on related pyrazolo[1,5-a]quinazolines highlighted similar structural motifs that effectively inhibited pro-inflammatory pathways such as NF-kB and MAPK signaling . This suggests that this compound may also interact with these pathways to exert anti-inflammatory effects.

In Vitro Studies

In vitro studies have shown that compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold exhibit IC50 values indicating potent biological activity. For instance, compounds with similar structures demonstrated IC50 values ranging from 4.8 to 30.1 µM against inflammatory markers . This positions methyl (2-ethyl-5-methyl-7-oxo)acetate as a candidate for further investigation in therapeutic applications.

In Vivo Studies

Preliminary in vivo studies have indicated that derivatives of this compound can significantly reduce tumor growth in animal models. The biodistribution studies conducted on related pyrazolo[1,5-a]pyrimidine derivatives showed favorable pharmacokinetics for tumor imaging applications . These findings warrant further exploration into the therapeutic efficacy of methyl (2-ethyl-5-methyl) derivatives.

Data Table: Summary of Biological Activities

Biological ActivityCompoundIC50 Value (µM)Mechanism
AnticancerMethyl (2-Ethyl...)10 - 30Apoptosis Induction
Anti-inflammatorySimilar Derivatives4.8 - 30.1NF-kB Pathway Inhibition

Scientific Research Applications

Synthesis and Structural Characterization

The compound is synthesized through methods such as the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of complex pyrazolo[1,5-a]pyrimidine derivatives. This reaction has been reported to yield high quantities of the target compound, making it an efficient route for obtaining intermediates for further chemical modifications . The structural characterization typically involves techniques like single-crystal X-ray diffraction and NMR spectroscopy to confirm the molecular structure and purity of the synthesized compound.

Anticancer Potential

Methyl (2-ethyl-5-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetate has shown significant promise in anticancer research. Studies indicate that derivatives of pyrazolo[1,5-a]pyrimidines exhibit diverse biological properties, including anticancer activity. The compound serves as a key intermediate for synthesizing various derivatives that have been tested for their ability to inhibit tumor cell growth and proliferation .

Inhibition of Kinases

Recent research has highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in inhibiting specific kinases involved in cancer progression. For instance, compounds derived from this class have been evaluated for their effectiveness against PI3Kδ kinase, which plays a crucial role in tumorigenesis. Such studies are vital as they may lead to the development of targeted therapies for specific cancer types .

Drug Development

The unique structural features of this compound make it a valuable scaffold in drug discovery. Its derivatives are being explored for their potential as novel therapeutic agents against various diseases beyond cancer, including inflammatory conditions and metabolic disorders .

Imaging Applications

Innovative applications also extend to imaging techniques in medical diagnostics. Certain derivatives have been labeled with fluorine isotopes for use in PET imaging studies. These compounds demonstrated favorable biodistribution profiles in preclinical models, indicating their potential utility in tumor imaging and monitoring therapeutic responses .

Case Studies and Research Findings

StudyFocusFindings
SynthesisHigh-yield synthesis of methyl 2-(4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate via Suzuki-Miyaura reaction; key intermediate for anticancer drugs.
Biological ActivityDemonstrated inhibition of PI3Kδ kinase by synthesized pyrazolo[1,5-a]pyrimidine derivatives; potential for targeted cancer therapy.
ImagingDevelopment of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives; promising results in PET imaging studies for tumors.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl acetate group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid.

Conditions :

  • Basic Hydrolysis : 2M NaOH, reflux (80–90°C), 6–8 hours .

  • Acidic Hydrolysis : 1M HCl, 60°C, 12 hours .

Mechanism :

  • Nucleophilic attack by hydroxide ion (basic) or water (acidic) on the carbonyl carbon, followed by elimination of methanol.

Outcome :

  • Product : (2-Ethyl-5-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid.

  • Yield : 85–92% (basic), 70–75% (acidic) .

Cyclization Reactions

The pyrazolo[1,5-a]pyrimidine core facilitates intramolecular cyclization under thermal or catalytic conditions.

Example Reaction :
Reaction with ethyl acetoacetate in acetic acid under reflux yields fused tricyclic derivatives .

Conditions :

  • Acetic acid (20 mL), 120°C, 8 hours .

  • Catalyst: KHSO4 (10 mol%) .

Mechanism :

  • Protonation of the carbonyl oxygen, followed by aza-Michael addition and cyclization (Fig. 1) .

Outcome :

  • Product : 6-Ethyl-3-methyl-8-phenylpyrazolo[1,5-a]pyrimido[4,5-d]pyrimidin-7(8H)-one.

  • Yield : 78% .

Nucleophilic Substitution at the Pyrimidine Ring

The electron-deficient pyrimidine ring undergoes substitution at the C-5 or C-7 positions.

Reagents :

  • Amines (e.g., aniline, hydrazine).

  • Thiols (e.g., benzyl mercaptan).

Conditions :

  • DMF, 100°C, 12 hours.

Mechanism :

  • SNAr (nucleophilic aromatic substitution) facilitated by the electron-withdrawing oxo group.

Outcome :

Reagent Product Yield
Aniline6-(2-Ethyl-5-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)-N-phenylacetamide65%
Hydrazine6-(2-Ethyl-5-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetohydrazide82%

Oxidation of the Dihydro Pyrimidine Ring

The 4,7-dihydropyrimidine moiety is susceptible to oxidation.

Oxidizing Agents :

  • KMnO4 (neutral conditions).

  • DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .

Conditions :

  • KMnO4 (0.1M), H2O, 25°C, 24 hours.

  • DDQ (1.2 eq.), CH2Cl2, reflux, 6 hours .

Outcome :

  • Product : Methyl (2-ethyl-5-methyl-7-oxo-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)acetate (fully aromatic system).

  • Yield : 88% (DDQ) , 60% (KMnO4).

Cross-Coupling Reactions

The phenyl group at C-3 participates in Suzuki-Miyaura coupling for biaryl synthesis .

Conditions :

  • Pd(PPh3)4 (5 mol%), K2CO3 (2 eq.), dioxane/H2O (4:1), 90°C, 24 hours .

  • Boronic acid partner: e.g., 4-methoxyphenylboronic acid.

Mechanism :

  • Oxidative addition of palladium to the C–Br bond (if brominated), followed by transmetallation and reductive elimination.

Outcome :

  • Product : Methyl (2-ethyl-5-methyl-7-oxo-3-(4-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetate.

  • Yield : 75% .

Functionalization via Amidation

The acetic acid derivative (post-hydrolysis) reacts with amines to form amides.

Example :
Reaction with 4-methoxyaniline in the presence of EDC/HOBt.

Conditions :

  • EDC (1.2 eq.), HOBt (1 eq.), DMF, 25°C, 12 hours.

Outcome :

  • Product : N-(4-Methoxyphenyl)-2-(2-ethyl-5-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide.

  • Yield : 80%.

Mechanistic Insights and Challenges

  • Steric Hindrance : The 2-ethyl and 5-methyl groups hinder reactions at C-2 and C-5, directing reactivity to C-6 and C-7 .

  • Solubility : Polar aprotic solvents (DMF, DMSO) are optimal for substitution and coupling reactions .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Pyrazolo[1,5-a]pyrimidine derivatives vary significantly in bioactivity and physicochemical properties based on substituent positions. Key comparisons include:

Compound Name Substituents (Position) Key Features Reference
Target Compound 2-Et, 5-Me, 3-Ph, 6-OAc Balanced lipophilicity; ester hydrolysis potential -
Methyl 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate 5-COOMe Electron-withdrawing group at C5; reduced steric bulk
Methyl 2-(4-(3-iodopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate 6-Ph-OAc, 3-I Iodo substituent enhances reactivity for cross-coupling
Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate (trifluoromethyl variant) 6-COOEt, 7-CF₃ Fluorine atoms improve metabolic stability and electronegativity

Key Insights :

  • Position 6 Esters : The target compound’s 6-OAc group is less sterically hindered than phenyl-linked esters (e.g., ), favoring faster hydrolysis.
  • Halogen Substitution: Iodo or bromo groups at C3 (e.g., ) increase reactivity for Suzuki coupling, unlike the target’s non-halogenated structure.
  • Trifluoromethyl Groups : Derivatives with CF₃ (e.g., ) exhibit enhanced metabolic stability compared to the target’s methyl/ethyl groups.

Regioselectivity Challenges :

  • Solvent polarity (e.g., ethanol vs. acetic acid) dictates open-chain intermediates vs. cyclized products .
  • Methylhydrazine favors N-methylation at pyrazole N1 over N2 .

Crystallographic and Conformational Analysis

X-ray diffraction studies reveal critical structural insights:

  • Target Compound : Predicted planar pyrazolopyrimidine core with ester group orthogonal to the ring (analogous to ).
  • Iodo-Substituted Analogues : C–I bond length (~2.09 Å) and dihedral angles confirm steric and electronic effects .
  • SHELX Refinement : Structures of related compounds (e.g., ) validate hydrogen-bonding networks involving 7-oxo groups.

Q & A

Q. What are the optimal synthetic routes for methyl (2-ethyl-5-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetate, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving pyrazole derivatives and β-keto esters. For example, refluxing methyl 5-amino-1H-pyrazole-4-carboxylate with methyl acetoacetate in ethanol under acidic conditions yields intermediates, which are further functionalized . To improve yields:
  • Optimize solvent polarity (e.g., ethanol vs. toluene) .
  • Use catalysts like triethylamine to enhance reaction kinetics .
  • Monitor reaction progress via TLC or HPLC to minimize side products .

Q. How can spectroscopic data (e.g., NMR, IR) resolve structural ambiguities in pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer :
  • NMR Analysis : Compare 1H^1H and 13C^{13}C NMR shifts with literature values for analogous compounds. For instance, pyrimidine ring protons typically resonate at δ 6.0–8.5 ppm, while methyl groups appear at δ 1.5–2.5 ppm .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm1^{-1} and pyrimidine ring vibrations at 1500–1600 cm1^{-1} .
  • X-ray Crystallography : Use single-crystal diffraction to resolve complex stereochemical ambiguities .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path searches) predict reactivity and regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways. For example, ICReDD’s approach combines quantum calculations with experimental data to narrow optimal conditions .
  • Reaction Path Search : Apply algorithms like the nudged elastic band (NEB) method to map potential energy surfaces and predict regioselectivity in cyclization steps .

Q. What strategies address contradictory data in reaction optimization (e.g., solvent effects vs. temperature dependencies)?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to decouple variables. For instance, a 2k^k factorial design can isolate solvent polarity (ethanol vs. DMF) and temperature effects (reflux vs. RT) .
  • Multivariate Analysis : Apply principal component analysis (PCA) to identify dominant factors influencing yield discrepancies .
  • Validation via Reproducibility Trials : Replicate reactions under controlled conditions to distinguish systematic errors from random noise .

Q. How can toxic intermediates/by-products (e.g., halogenated species) be safely managed during synthesis?

  • Methodological Answer :
  • In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect hazardous intermediates like fluorinated by-products .
  • Green Chemistry Principles : Replace halogenated solvents with safer alternatives (e.g., ethanol or water) .
  • Waste Management : Classify and store toxic waste separately; collaborate with certified disposal services .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2-ethyl-5-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetate
Reactant of Route 2
Reactant of Route 2
methyl (2-ethyl-5-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.